9,10-Phenanthrenedione, 4-nitro-

Description

BenchChem offers high-quality 9,10-Phenanthrenedione, 4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Phenanthrenedione, 4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

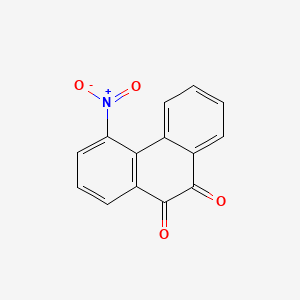

Structure

2D Structure

3D Structure

Properties

CAS No. |

13292-03-0 |

|---|---|

Molecular Formula |

C14H7NO4 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

4-nitrophenanthrene-9,10-dione |

InChI |

InChI=1S/C14H7NO4/c16-13-9-5-2-1-4-8(9)12-10(14(13)17)6-3-7-11(12)15(18)19/h1-7H |

InChI Key |

ZJQSMTNUXDRCDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-nitro-9,10-phenanthrenedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-nitro-9,10-phenanthrenedione, a molecule of interest for further chemical and pharmaceutical development. Due to the limited availability of direct, published synthetic procedures for this specific compound, this document outlines two plausible and scientifically sound manufacturing routes based on established organic chemistry principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for researchers to develop and optimize the synthesis of 4-nitro-9,10-phenanthrenedione.

Executive Summary

4-nitro-9,10-phenanthrenedione is a derivative of phenanthrenequinone, a class of compounds known for their biological activities. The introduction of a nitro group at the 4-position is anticipated to modulate its chemical and pharmacological properties. This guide details two primary synthetic strategies:

-

Route A: Direct Nitration of 9,10-Phenanthrenedione. This approach involves the electrophilic nitration of the commercially available or readily synthesized 9,10-phenanthrenedione. The regioselectivity of this reaction is a key consideration.

-

Route B: Oxidation of 4-Nitrophenanthrene. This pathway commences with the nitration of phenanthrene to obtain 4-nitrophenanthrene, followed by the oxidation of the 9 and 10 positions to yield the target dione.

Detailed experimental protocols for the synthesis of the necessary precursors and the final products for both routes are provided. Furthermore, a summary of expected quantitative data and characterization parameters is presented to aid in the identification and quality control of the synthesized compounds.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 99-101 | - |

| 9,10-Phenanthrenedione | C₁₄H₈O₂ | 208.21 | 206-208 | IR, NMR, Mass Spec available[1][2] |

| 4-Nitrophenanthrene | C₁₄H₉NO₂ | 223.23 | Not reported | - |

| 4-Nitro-9,10-phenanthrenedione | C₁₄H₇NO₄ | 253.21 | Not reported | Expected to be characterized by IR, NMR, Mass Spec |

Experimental Protocols

The following sections provide detailed, albeit projected, experimental procedures for the synthesis of 4-nitro-9,10-phenanthrenedione via the two proposed routes.

Synthesis of Precursors

1. Synthesis of 9,10-Phenanthrenedione from Phenanthrene

This procedure is based on the well-established oxidation of phenanthrene using a chromium-based oxidizing agent.[3][4][5]

-

Materials: Phenanthrene, Chromic Acid (CrO₃) or Sodium Dichromate (Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄), Water, Acetic Acid (optional).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a dispersion of phenanthrene (1 equivalent) in water is prepared.

-

Sodium dichromate (or chromic acid, ~4 equivalents) is added to the suspension.

-

The mixture is heated to 80-85°C with vigorous stirring.[3]

-

Concentrated sulfuric acid is added dropwise to the heated mixture, maintaining the temperature between 80-85°C.[3] The reaction is exothermic and requires careful control of the addition rate.

-

After the addition is complete, the reaction mixture is refluxed for 20-30 minutes.

-

The mixture is cooled to room temperature and then poured into cold water.

-

The precipitated crude 9,10-phenanthrenedione is collected by vacuum filtration and washed thoroughly with water until the filtrate is colorless.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

-

Expected Yield: 44-48%[5]

2. Synthesis of 4-Nitrophenanthrene from Phenanthrene

The nitration of phenanthrene typically yields a mixture of isomers. The following is a general procedure that can be optimized to favor the formation of the 4-nitro isomer.

-

Materials: Phenanthrene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Acetic Anhydride (optional).

-

Procedure:

-

Phenanthrene (1 equivalent) is dissolved in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid.

-

The solution is cooled in an ice bath to 0-5°C.

-

A nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the phenanthrene solution with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period to allow the reaction to proceed.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude nitrophenanthrene isomers.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Separation of the 4-nitro isomer from other isomers (e.g., 9-nitrophenanthrene) can be achieved by fractional crystallization or column chromatography.

-

-

Note on Regioselectivity: The nitration of phenanthrene is known to produce a mixture of isomers, with the 9- and 1- (equivalent to 4- by symmetry) positions being the most reactive.[6] The exact isomer distribution can be influenced by the reaction conditions.

Route A: Synthesis of 4-Nitro-9,10-phenanthrenedione by Direct Nitration

This route involves the direct nitration of 9,10-phenanthrenedione. The electron-withdrawing nature of the dione functionality will direct the incoming nitro group to the meta-positions relative to the carbonyls, which correspond to the 2, 4, 5, and 7 positions of the phenanthrene ring system.

References

- 1. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,10-Phenanthrenedione [webbook.nist.gov]

- 3. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-9,10-phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-nitro-9,10-phenanthrenedione, a nitro-substituted polycyclic aromatic hydrocarbon of interest in various research fields. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes a key putative signaling pathway.

Core Physicochemical Properties

While extensive experimental data for 4-nitro-9,10-phenanthrenedione is not widely available, the following table summarizes its known and predicted physicochemical properties. It is important to note that some of the listed values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| CAS Number | 13292-03-0 | |

| Molecular Formula | C₁₄H₇NO₄ | [1] |

| Molecular Weight | 253.21 g/mol | |

| Density | 1.481 g/cm³ | |

| Boiling Point | 474.3 °C at 760 mmHg | |

| Flash Point | 244.9 °C | |

| Predicted XlogP | 2.3 | [1] |

| Monoisotopic Mass | 253.0375 Da | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 4-nitro-9,10-phenanthrenedione are not extensively published. However, based on established organic chemistry principles and procedures for similar compounds, the following methodologies can be proposed.

Synthesis: Nitration of 9,10-Phenanthrenequinone

The synthesis of 4-nitro-9,10-phenanthrenedione can be achieved through the nitration of its parent compound, 9,10-phenanthrenequinone. A general procedure is outlined below.

Materials:

-

9,10-phenanthrenequinone

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 9,10-phenanthrenequinone in a suitable solvent.

-

Maintain the reaction temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude 4-nitro-9,10-phenanthrenedione can be further purified by recrystallization from a suitable solvent such as ethanol.

Purification and Characterization

Purification of the synthesized 4-nitro-9,10-phenanthrenedione can be performed using standard laboratory techniques.

Purification:

-

Recrystallization: As mentioned in the synthesis protocol, recrystallization from a solvent like ethanol is a common method for purifying solid organic compounds.

-

Column Chromatography: For higher purity, column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.

Characterization: The identity and purity of the final product should be confirmed using various analytical methods:

-

Melting Point Determination: To assess the purity of the compound.

-

Spectroscopic Techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the nitro group and carbonyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Putative Signaling Pathway and Biological Activity

While specific signaling pathways for 4-nitro-9,10-phenanthrenedione are not yet elucidated, the biological activity of its parent compound, 9,10-phenanthrenequinone, provides a strong basis for a proposed mechanism of action. 9,10-phenanthrenequinone is known to induce cellular toxicity through the generation of reactive oxygen species (ROS) via redox cycling.[2][3] This process can lead to the activation of downstream signaling pathways.

One such pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR).[4] The generated ROS, particularly hydrogen peroxide (H₂O₂), can cause the S-oxidation of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of EGFR.[4] This oxidative inactivation of PTP1B leads to the persistent phosphorylation and activation of EGFR and its downstream signaling cascades, such as the ERK1/2 pathway.[4] Given that the nitro group is strongly electron-withdrawing, it is plausible that 4-nitro-9,10-phenanthrenedione could exhibit enhanced redox cycling and ROS production, potentially leading to a similar or more potent activation of the EGFR signaling pathway.

Below is a diagram illustrating this proposed signaling pathway for 4-nitro-9,10-phenanthrenedione.

Caption: Proposed signaling pathway for 4-nitro-9,10-phenanthrenedione.

This guide serves as a foundational resource for professionals engaged in research and development involving 4-nitro-9,10-phenanthrenedione. Further experimental investigation is warranted to validate the proposed properties and biological activities of this compound.

References

- 1. PubChemLite - 4-nitro-9,10-phenanthrenedione (C14H7NO4) [pubchemlite.lcsb.uni.lu]

- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-nitro-9,10-phenanthrenedione (CAS: 13292-03-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing detailed experimental protocols, biological activity, and signaling pathways for 4-nitro-9,10-phenanthrenedione (CAS: 13292-03-0) is limited. This guide summarizes the available physicochemical data and provides a discussion of its potential synthesis and biological activity based on the known properties of its parent compound, 9,10-phenanthrenedione, and the general characteristics of nitroaromatic compounds. All experimental protocols and discussions of biological effects should be considered hypothetical and require experimental validation.

Core Compound Information

4-nitro-9,10-phenanthrenedione is a nitro-derivative of 9,10-phenanthrenedione. The addition of a nitro group to the phenanthrenequinone core is expected to significantly influence its electronic properties, reactivity, and biological activity.

Physicochemical Properties

A summary of the available and predicted physicochemical properties for 4-nitro-9,10-phenanthrenedione is presented in Table 1. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and assessing potential bioavailability.

| Property | Value | Source |

| CAS Number | 13292-03-0 | N/A |

| Molecular Formula | C₁₄H₇NO₄ | |

| Molecular Weight | 253.21 g/mol | |

| Density | 1.481 g/cm³ | |

| Boiling Point | 474.3°C at 760 mmHg | |

| Flash Point | 244.9°C | |

| LogP | 3.164 | |

| Refractive Index | 1.688 |

Synthesis and Characterization

Hypothetical Synthesis Protocol: Nitration of 9,10-Phenanthrenedione

This protocol is a general guideline and requires optimization and validation.

Objective: To synthesize 4-nitro-9,10-phenanthrenedione by electrophilic nitration of 9,10-phenanthrenedione.

Materials:

-

9,10-Phenanthrenedione (CAS: 84-11-7)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Solvent for recrystallization (e.g., Ethanol or Acetic Acid)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

-

Reaction: Dissolve 9,10-phenanthrenedione in a minimal amount of glacial acetic acid in a separate flask. Cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 9,10-phenanthrenedione solution with vigorous stirring, ensuring the temperature does not exceed 10-15°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.

-

Precipitation and Filtration: The crude product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold distilled water until the filtrate is neutral.

-

Neutralization: Suspend the crude product in water and neutralize any remaining acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Filter the solid and wash with distilled water.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: Purify the crude 4-nitro-9,10-phenanthrenedione by recrystallization from a suitable solvent or by column chromatography.

Characterization: The structure and purity of the synthesized 4-nitro-9,10-phenanthrenedione should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify functional groups, particularly the carbonyl (C=O) and nitro (NO₂) groups.

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Toxicological Profile (Extrapolated)

Disclaimer: The following discussion is based on the known biological activities of the parent compound, 9,10-phenanthrenedione, and the general toxicological properties of nitroaromatic compounds. No specific biological data for 4-nitro-9,10-phenanthrenedione has been found in the reviewed literature.

Potential Mechanisms of Action

The biological activity of 4-nitro-9,10-phenanthrenedione is likely to be multifaceted, influenced by both the quinone and the nitro functionalities.

-

Redox Cycling and Oxidative Stress: 9,10-phenanthrenedione is a known redox-active compound that can undergo one-electron reduction to form a semiquinone radical. This radical can then react with molecular oxygen to generate superoxide radicals, which can lead to the formation of other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. This process, known as redox cycling, can induce cellular oxidative stress, leading to damage of lipids, proteins, and DNA. The presence of the electron-withdrawing nitro group may enhance the electron-accepting capacity of the quinone, potentially increasing its redox cycling efficiency and subsequent ROS production.

-

Electrophilicity and Covalent Binding: Both quinones and metabolites of nitroaromatic compounds can be electrophilic and may form covalent adducts with cellular nucleophiles such as glutathione (GSH) and sulfhydryl groups on proteins. This can lead to enzyme inactivation and disruption of cellular signaling pathways.

-

Toxicity of Nitroaromatic Compounds: Nitroaromatic compounds are a class of chemicals known for their potential toxicity, including mutagenicity and carcinogenicity.[1] The toxicity is often mediated by the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to DNA and other macromolecules. The specific toxicity of 4-nitro-9,10-phenanthrenedione would depend on its metabolic activation pathways.[1][2][3]

Potential Signaling Pathways Involved

Based on the known effects of 9,10-phenanthrenedione, 4-nitro-9,10-phenanthrenedione could potentially modulate several signaling pathways, primarily through the induction of oxidative stress.

Experimental Protocols (Hypothetical)

The following are generalized protocols that could be adapted for the investigation of 4-nitro-9,10-phenanthrenedione. These are not validated protocols and would require significant optimization.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of 4-nitro-9,10-phenanthrenedione on a relevant cell line (e.g., a human cancer cell line or a lung epithelial cell line).

Methodology:

-

Cell Culture: Culture the chosen cell line in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of 4-nitro-9,10-phenanthrenedione (dissolved in a suitable solvent like DMSO) for a specified time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO alone).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to measure membrane integrity.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To investigate whether 4-nitro-9,10-phenanthrenedione induces the production of intracellular ROS.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with 4-nitro-9,10-phenanthrenedione as described in the cytotoxicity assay. A positive control for ROS induction (e.g., hydrogen peroxide or another known redox cycler) should be included.

-

ROS Probe Incubation: After the treatment period, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Compare the fluorescence intensity of the treated cells to the vehicle control to determine the extent of ROS production.

Conclusion

4-nitro-9,10-phenanthrenedione is a compound with limited available scientific data. Based on the chemistry of its parent compound, 9,10-phenanthrenedione, and the known toxicology of nitroaromatic compounds, it is plausible that this molecule exhibits significant biological activity, likely mediated through the generation of reactive oxygen species and the formation of reactive metabolites. This technical guide provides a starting point for researchers interested in this compound by summarizing the available information and suggesting potential avenues for synthesis and biological evaluation. However, it is crucial to reiterate that the proposed experimental protocols and biological effects are hypothetical and require rigorous experimental validation. Future research is needed to fully characterize the chemical and biological properties of 4-nitro-9,10-phenanthrenedione.

References

Spectroscopic and Synthetic Profile of 4-nitro-9,10-phenanthrenedione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of 4-nitro-9,10-phenanthrenedione, a nitro-substituted polycyclic aromatic dione. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on its synthesis via the nitration of 9,10-phenanthrenedione and presents expected spectroscopic characteristics based on analyses of the parent compound and related nitro-aromatic systems. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₇NO₄ |

| Molecular Weight | 253.21 g/mol |

| CAS Number | 13292-03-0 |

| Appearance | Expected to be a colored solid |

| Density (Predicted) | 1.481 g/cm³ |

| Boiling Point (Predicted) | 474.3 °C at 760 mmHg |

Synthesis Pathway: Nitration of 9,10-Phenanthrenedione

The primary route for the synthesis of 4-nitro-9,10-phenanthrenedione is through the electrophilic nitration of 9,10-phenanthrenedione. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic backbone.

Caption: Synthetic workflow for 4-nitro-9,10-phenanthrenedione.

Experimental Protocol: Nitration of 9,10-Phenanthrenedione

The following is a generalized experimental protocol for the nitration of 9,10-phenanthrenedione, based on standard procedures for the nitration of aromatic compounds. Researchers should conduct their own optimization and safety assessments.

Materials:

-

9,10-Phenanthrenedione

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice Bath

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a flask equipped with a stirrer, dissolve 9,10-phenanthrenedione in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to control the temperature.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution of 9,10-phenanthrenedione while maintaining a low temperature (typically 0-5 °C) with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure completion.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-nitro-9,10-phenanthrenedione.

Expected Spectroscopic Data

Directly measured spectroscopic data for 4-nitro-9,10-phenanthrenedione is scarce. However, based on the known spectra of 9,10-phenanthrenedione and other nitro-aromatic compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The introduction of the electron-withdrawing nitro group at the 4-position will significantly alter the chemical shifts of the aromatic protons compared to the parent 9,10-phenanthrenedione. The protons on the same ring as the nitro group are expected to be shifted downfield. The symmetry of the parent molecule is broken, leading to a more complex spectrum with distinct signals for each proton.

¹³C NMR: The carbon atom attached to the nitro group (C-4) is expected to show a significant downfield shift. The carbonyl carbons (C-9 and C-10) will also be influenced by the presence of the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-nitro-9,10-phenanthrenedione is expected to exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H on the aromatic rings. |

| C=O Stretch (Ketone) | 1700 - 1660 | Strong absorption from the two carbonyl groups. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the aromatic rings. |

| N-O Stretch (Nitro) | 1550 - 1500 and 1360 - 1300 | Asymmetric and symmetric stretching of the nitro group. |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-nitro-9,10-phenanthrenedione in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 9,10-phenanthrenedione.

Logical Relationship of Spectroscopic Analysis

The characterization of a synthesized compound like 4-nitro-9,10-phenanthrenedione follows a logical workflow to confirm its identity and purity.

A Technical Guide to the Solubility of 4-nitro-9,10-phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-nitro-9,10-phenanthrenedione. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility through established experimental protocols. The information presented here is intended to guide researchers in designing and executing solubility studies for this compound and interpreting the results within the context of drug development and other scientific research.

Introduction to 4-nitro-9,10-phenanthrenedione

4-nitro-9,10-phenanthrenedione is a derivative of 9,10-phenanthrenedione, a polycyclic aromatic hydrocarbon. The introduction of a nitro group to the phenanthrenequinone core can significantly influence its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is crucial for a wide range of applications, from its synthesis and purification to its use in biological assays and formulation development.

Predicted and Observed Solubility Profile

The following table summarizes the expected qualitative solubility of 4-nitro-9,10-phenanthrenedione in a range of common solvents. These are predictions and should be confirmed by experimental analysis.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-polar Organic | Hexane, Toluene | Likely Soluble | The large, non-polar phenanthrene core is expected to interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble | The polar nitro group and ketone functionalities may allow for some interaction with polar aprotic solvents. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The potential for hydrogen bonding with the solvent is limited, and the large hydrophobic core dominates. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the phenanthrenequinone backbone is the primary determinant of its low aqueous solubility. |

| Aqueous Acid | 5% Hydrochloric Acid | Likely Insoluble | The nitro group is not basic and is unlikely to be protonated to form a more soluble salt. |

| Aqueous Base | 5% Sodium Hydroxide | Likely Insoluble | The compound does not possess acidic protons that can be readily removed by a dilute base to form a soluble salt. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organic compound like 4-nitro-9,10-phenanthrenedione. This method allows for a qualitative and semi-quantitative assessment of solubility in various solvents.[4][5][6]

Materials:

-

4-nitro-9,10-phenanthrenedione

-

Selection of solvents (e.g., water, hexane, ethanol, acetone, 5% HCl, 5% NaOH)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of 4-nitro-9,10-phenanthrenedione into a clean, dry test tube.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to the test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Observation: After mixing, allow the solution to stand and observe for any undissolved solid.

-

Classification:

-

Soluble: The compound completely dissolves, leaving no visible solid particles.

-

Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: The majority of the compound does not dissolve.

-

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus paper or a pH meter to determine if the compound is acidic or basic.[7][8]

-

Acid/Base Solubility: For compounds insoluble in water, test their solubility in 5% HCl and 5% NaOH to identify acidic or basic functional groups that can form soluble salts.[5][6]

Safety Precautions:

-

Always handle 4-nitro-9,10-phenanthrenedione and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-nitro-9,10-phenanthrenedione and all solvents before use.

Experimental Workflow for Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: A flowchart outlining the systematic process for determining the solubility of an organic compound in various solvents.

Conclusion

While quantitative solubility data for 4-nitro-9,10-phenanthrenedione remains to be extensively documented, this guide provides a robust framework for researchers to determine its solubility profile. The provided experimental protocol and workflow diagram offer a systematic approach to characterizing the solubility of this compound in a variety of solvents, which is a critical step in its further investigation and application in scientific research and drug development. It is anticipated that 4-nitro-9,10-phenanthrenedione will exhibit poor aqueous solubility and varying degrees of solubility in organic solvents, depending on their polarity. Experimental verification is essential to confirm these predictions.

References

- 1. Phenanthrenequinone - Wikipedia [en.wikipedia.org]

- 2. Phenanthrenequinone | 84-11-7 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

Thermal Stability of 4-Nitro-9,10-phenanthrenedione: A Review of Available Data and Analytical Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-9,10-phenanthrenedione is a nitroaromatic compound with a chemical structure that suggests potential applications in organic synthesis and materials science. As with many nitrated organic molecules, its thermal stability is a critical parameter for safe handling, storage, and application, particularly in contexts involving elevated temperatures or energetic processes. This technical guide aims to provide an in-depth overview of the thermal stability of 4-nitro-9,10-phenanthrenedione. However, a comprehensive search of scientific literature and chemical supplier databases reveals a significant lack of specific experimental data on the thermal properties of this particular compound. While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 4-nitro-9,10-phenanthrenedione is not publicly available, this guide will provide a framework for understanding its potential thermal behavior based on related compounds and general principles of thermal analysis for nitroaromatics.

Physicochemical Properties

A summary of the basic physicochemical properties of 4-nitro-9,10-phenanthrenedione is presented below. It is important to note that a definitive, experimentally determined melting point is not consistently reported, and some sources indicate that the compound may decompose upon heating.

| Property | Value | Source |

| CAS Number | 13292-03-0 | [1] |

| Molecular Formula | C₁₄H₇NO₄ | |

| Molecular Weight | 253.21 g/mol | [1] |

| Boiling Point | 474.3°C at 760 mmHg (Predicted) | [1] |

Note: The boiling point is a predicted value and may not be experimentally achievable due to decomposition.

General Thermal Behavior of Nitroaromatic Compounds

Nitroaromatic compounds are known for their energetic nature, and their thermal decomposition can be exothermic and, in some cases, explosive. The thermal stability of these compounds is influenced by several factors, including the number and position of nitro groups on the aromatic ring, as well as the presence of other functional groups.

The decomposition of nitroaromatic compounds often proceeds through complex reaction pathways, which can include:

-

C-NO₂ bond homolysis: This is often the initial and rate-determining step, leading to the formation of a phenyl radical and nitrogen dioxide.

-

Intramolecular rearrangements: In some cases, intramolecular reactions can precede or occur concurrently with bond cleavage.

-

Autocatalytic decomposition: The products of the initial decomposition can sometimes catalyze further decomposition, leading to a runaway reaction.

Experimental Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability of 4-nitro-9,10-phenanthrenedione, the following standard techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 1-10 mg) of 4-nitro-9,10-phenanthrenedione is placed in a TGA sample pan (e.g., alumina, platinum).

-

The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of initial mass remaining against the temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, phase transitions, and the enthalpy of decomposition.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of 4-nitro-9,10-phenanthrenedione is hermetically sealed in a sample pan (e.g., aluminum, gold-plated copper). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated in a controlled atmosphere at a constant rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. For nitroaromatic compounds, it is common for the melting endotherm to be immediately followed by a sharp exotherm representing decomposition.

Visualization of Experimental Workflow

The logical workflow for assessing the thermal stability of a compound like 4-nitro-9,10-phenanthrenedione is outlined below.

Caption: Workflow for Thermal Stability Assessment.

Conclusion and Future Work

There is a clear gap in the scientific literature regarding the experimental thermal stability data for 4-nitro-9,10-phenanthrenedione. While commercial suppliers offer the compound, they do not provide analytical data regarding its thermal properties. The parent compound, 9,10-phenanthrenedione, has a reported melting point of 206-207 °C and a boiling point of about 360 °C.[2] The introduction of a nitro group is expected to significantly alter these properties and decrease the thermal stability.

For researchers and professionals in drug development and materials science, it is imperative that the thermal stability of 4-nitro-9,10-phenanthrenedione be experimentally determined before its use in any application where it may be subjected to heat. The experimental protocols for TGA and DSC outlined in this guide provide a standard approach for obtaining this critical data. Such studies would not only ensure the safe handling of this compound but also provide valuable insights into the structure-stability relationships of nitrated phenanthrene derivatives.

References

Electrochemical Properties of 4-Nitro-9,10-Phenanthrenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-9,10-phenanthrenedione is a derivative of 9,10-phenanthrenedione, a polycyclic aromatic hydrocarbon quinone. Quinones are a class of organic compounds that are of significant interest in various fields, including medicinal chemistry and materials science, due to their rich redox chemistry. The introduction of a nitro group, a strong electron-withdrawing substituent, is anticipated to significantly modulate the electrochemical properties of the phenanthrenedione core, influencing its reduction potential and potential biological activity. This guide summarizes the known electrochemical characteristics of the parent compound and provides a theoretical framework and experimental guidance for the study of 4-nitro-9,10-phenanthrenedione.

Core Electrochemical Properties: A Comparative Overview

While specific quantitative data for 4-nitro-9,10-phenanthrenedione is unavailable, the electrochemical behavior of the parent 9,10-phenanthrenedione (PQ) is well-documented. This provides a baseline for understanding the anticipated properties of its nitro derivative.

Table 1: Electrochemical Data for 9,10-Phenanthrenedione and Related Compounds

| Compound | Technique | Solvent/Electrolyte | Key Findings |

| 9,10-Phenanthrenedione | Cyclic Voltammetry | Acetonitrile / 0.1 M TBAPF | Reversible two-electron, two-proton reduction to the corresponding hydroquinone. |

| 3,6-Diferrocenyl-9,10-phenanthrenedione | Cyclic Voltammetry | Dichloromethane / 0.1 M [NnBu4][B(C6F5)4] | Reversible ferrocene-based oxidation processes. |

| Poly-9,10-phenanthrenedione | Cyclic Voltammetry | Acetonitrile / 0.1 M Tetra-n-butylammonium perchlorate | Good electrical conductivity and electrochemical capacitance. |

The introduction of a nitro group is expected to have the following effects on the electrochemical properties of the phenanthrenedione scaffold:

-

Increased Reduction Potential: The strongly electron-withdrawing nature of the nitro group will make the quinone system more electron-deficient and thus easier to reduce. This will result in a positive shift of the reduction potential compared to the unsubstituted 9,10-phenanthrenedione.

-

Multi-step Reduction: In addition to the reduction of the quinone moiety, the nitro group itself is electrochemically active and can undergo reduction, typically in a multi-electron, multi-proton process to form nitroso, hydroxylamine, and ultimately amine functionalities. The exact reduction pathway and potentials will be highly dependent on the pH of the medium.

Experimental Protocols

The following are proposed methodologies for the electrochemical characterization of 4-nitro-9,10-phenanthrenedione, based on standard practices for similar aromatic quinones and nitro compounds.

Synthesis of 4-Nitro-9,10-Phenanthrenedione

A plausible synthetic route to 4-nitro-9,10-phenanthrenedione involves the nitration of 9,10-phenanthrenedione.

Materials:

-

9,10-Phenanthrenedione

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 9,10-phenanthrenedione in concentrated sulfuric acid with cooling in an ice bath.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified 4-nitro-9,10-phenanthrenedione.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature, time, and stoichiometry, may require optimization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of a compound.

Instrumentation:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Procedure:

-

Prepare a solution of 4-nitro-9,10-phenanthrenedione (e.g., 1 mM) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6).

-

Polish the working electrode to a mirror finish before each experiment.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current is observed) to a potential sufficiently negative to observe the reduction peaks, and then reversing the scan back to the initial potential.

-

Vary the scan rate (e.g., from 25 to 500 mV/s) to investigate the reversibility of the redox processes.

-

To study the effect of proton availability, experiments can be conducted in buffered aqueous solutions at different pH values.

Visualizations

Proposed Electrochemical Reduction Pathway

The following diagram illustrates the general, pH-dependent electrochemical reduction of a nitro-aromatic quinone.

Caption: General electrochemical reduction pathways for quinone and nitro functionalities.

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the key steps in performing a cyclic voltammetry experiment.

Caption: Workflow for a typical cyclic voltammetry experiment.

Potential Applications and Future Directions

The electrochemical properties of 4-nitro-9,10-phenanthrenedione could be relevant in several areas:

-

Drug Development: The redox cycling of quinones can induce oxidative stress in biological systems, a mechanism exploited in some anticancer drugs. The enhanced redox activity due to the nitro group could make this compound a candidate for such applications.

-

Biochemical Probes: The distinct electrochemical signature of the nitro group reduction could be utilized in the development of electrochemical sensors or probes.

-

Materials Science: Nitro-aromatic compounds can have interesting optical and electronic properties, suggesting potential applications in organic electronics.

Future research should focus on the experimental determination of the electrochemical properties of 4-nitro-9,10-phenanthrenedione to validate the theoretical predictions and explore its potential applications. This would involve a systematic study using various electrochemical techniques, in different solvent systems and at a range of pH values, to fully elucidate its redox behavior.

Potential Biological Activity of 4-Nitro-9,10-phenanthrenedione: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 4-nitro-9,10-phenanthrenedione, a derivative of the well-studied polycyclic aromatic hydrocarbon 9,10-phenanthrenequinone. While direct experimental data on the nitro-substituted compound is limited, this paper extrapolates its potential anticancer and antimicrobial properties based on the known bioactivities of the parent quinone and the influence of nitro-functionalization on aromatic systems. We present a theoretical framework for its mechanism of action, focusing on the induction of oxidative stress. Furthermore, this guide provides detailed experimental protocols for key assays to facilitate future research and validation of these predicted activities.

Introduction

Phenanthrenequinones are a class of polycyclic aromatic diones that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The parent compound, 9,10-phenanthrenequinone, is a known environmental pollutant that exhibits cytotoxicity through the generation of reactive oxygen species (ROS) and has been investigated for its potential as an antitumor agent.[1][2][3] The introduction of a nitro group onto an aromatic scaffold is a common strategy in drug discovery to enhance biological efficacy. Nitroaromatic compounds are known to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities.[4][5][6][7] This is often attributed to their ability to undergo bioreduction under hypoxic conditions, a characteristic of many solid tumors and microbial environments, leading to the formation of cytotoxic radicals and increased oxidative stress.[8][9]

This whitepaper hypothesizes that the addition of a nitro group to the 9,10-phenanthrenedione core structure could potentiate its inherent biological activities. We will explore the theoretical basis for this enhanced activity and provide a roadmap for its experimental validation.

Predicted Biological Activities and Mechanisms of Action

Potential Anticancer Activity

The anticancer potential of 4-nitro-9,10-phenanthrenedione is predicated on two primary mechanisms: the established cytotoxicity of the quinone moiety and the hypoxia-activated nature of the nitro group.

-

Quinone-Mediated Cytotoxicity: Quinones are known to induce cell death through redox cycling, leading to the generation of superoxide anions and other ROS.[10][11][12] This surge in oxidative stress can overwhelm cellular antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.

-

Nitro-Group-Mediated Hypoxic Selectivity: Solid tumors often contain hypoxic (low oxygen) regions. The nitro group of 4-nitro-9,10-phenanthrenedione can be selectively reduced by nitroreductase enzymes that are highly expressed in these hypoxic environments. This reduction can lead to the formation of highly reactive and cytotoxic nitroso and hydroxylamine intermediates that can directly damage cellular macromolecules.[4][5] Furthermore, this process can also contribute to the generation of ROS.[8]

The synergistic effect of these two mechanisms could result in a potent and potentially selective anticancer agent.

Potential Antimicrobial Activity

The antimicrobial activity of many nitroaromatic compounds is well-documented.[3][7][13] The proposed mechanism for 4-nitro-9,10-phenanthrenedione follows a similar pathway:

-

Inhibition of Microbial Growth: The compound is expected to be taken up by microbial cells, where the nitro group can be reduced by microbial nitroreductases. This reduction process can generate free radicals that are toxic to the microorganism.

-

Disruption of Cellular Processes: The generated ROS and reactive nitrogen species can disrupt critical cellular processes, including DNA replication, protein synthesis, and cell wall integrity, leading to bacteriostatic or bactericidal effects. The quinone structure itself can also contribute to this activity.[14][15][16]

Quantitative Data Summary (Hypothetical)

As no experimental data for 4-nitro-9,10-phenanthrenedione is currently available, the following tables present a hypothetical summary of expected quantitative data based on the activities of related compounds. These tables are intended to serve as a template for organizing future experimental results.

Table 1: Hypothetical In Vitro Anticancer Activity of 4-Nitro-9,10-phenanthrenedione

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.7 |

| HCT116 | Colon Carcinoma | 6.1 |

| HeLa | Cervical Adenocarcinoma | 7.5 |

Table 2: Hypothetical Antimicrobial Activity of 4-Nitro-9,10-phenanthrenedione

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 8 |

| Escherichia coli | Gram-negative | 32 |

| Pseudomonas aeruginosa | Gram-negative | 64 |

| Candida albicans | Fungal | 32 |

Experimental Protocols

To facilitate the investigation of the potential biological activities of 4-nitro-9,10-phenanthrenedione, detailed protocols for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][17][18][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-nitro-9,10-phenanthrenedione against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

4-nitro-9,10-phenanthrenedione (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of 4-nitro-9,10-phenanthrenedione in a complete culture medium. The final concentrations should typically range from 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48 hours under the same conditions.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol is based on standard DCFDA/H₂DCFDA assay methods.[2][21][22][23][24]

Objective: To measure the generation of intracellular ROS in cells treated with 4-nitro-9,10-phenanthrenedione.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

4-nitro-9,10-phenanthrenedione

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells twice with warm PBS.

-

Load the cells with 10 µM H₂DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Treat the cells with various concentrations of 4-nitro-9,10-phenanthrenedione in a complete medium. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

-

Normalize the fluorescence intensity to the cell number if necessary (e.g., using a parallel cytotoxicity assay).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the guidelines for broth microdilution assays.[25][26][27][28][29]

Objective: To determine the minimum inhibitory concentration (MIC) of 4-nitro-9,10-phenanthrenedione against various microbial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Fungal strain (e.g., C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

4-nitro-9,10-phenanthrenedione

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 4-nitro-9,10-phenanthrenedione in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 0.125 to 256 µg/mL).

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed anticancer mechanism of 4-nitro-9,10-phenanthrenedione.

Caption: Experimental workflow for evaluating biological activity.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of 4-nitro-9,10-phenanthrenedione strongly suggests a high potential for significant biological activity. By combining the known cytotoxic properties of the 9,10-phenanthrenequinone core with the bioreductive activation of the nitro group, this compound emerges as a promising candidate for further investigation as both an anticancer and antimicrobial agent. The experimental protocols and theoretical frameworks provided in this whitepaper are intended to serve as a comprehensive guide for researchers to explore and validate the therapeutic potential of this and related nitro-phenanthrenequinone derivatives. Future studies should focus on the synthesis of this compound and a systematic evaluation of its efficacy and mechanism of action using the outlined experimental approaches.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Cytocidal action of the quinone group and its relationship to antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinones and nitroaromatic compounds as subversive substrates of Staphylococcus aureus flavohemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. broadpharm.com [broadpharm.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 22. doc.abcam.com [doc.abcam.com]

- 23. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]

- 24. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 26. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 27. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 28. rr-asia.woah.org [rr-asia.woah.org]

- 29. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Methodological & Application

Application Notes and Protocols for 4-Nitro-9,10-phenanthrenedione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-9,10-phenanthrenedione is a versatile building block in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. Its electron-deficient aromatic system, coupled with the reactive dicarbonyl functionality and the presence of a nitro group, makes it a valuable precursor for the synthesis of a variety of nitrogen-containing polycyclic aromatic compounds. These resulting structures, such as phenanthroimidazoles and phenazines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

This document provides detailed application notes and experimental protocols for the utilization of 4-nitro-9,10-phenanthrenedione in key synthetic transformations, including the synthesis of nitro-substituted phenanthroimidazoles and dibenzo[a,c]phenazines.

Key Applications

The primary application of 4-nitro-9,10-phenanthrenedione in organic synthesis is as a precursor for the one-pot synthesis of various heterocyclic systems through condensation reactions. The presence of the nitro group can modulate the electronic properties and biological activity of the final products.

Synthesis of Nitro-Substituted Phenanthroimidazoles

4-Nitro-9,10-phenanthrenedione can be employed in the synthesis of phenanthroimidazole derivatives. Although a direct reaction protocol for 4-nitro-9,10-phenanthrenedione is not explicitly detailed in the provided search results, a general and widely used method for the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles involves the condensation of 9,10-phenanthrenequinone with an aldehyde and ammonium acetate. This methodology can be adapted for the 4-nitro derivative. For instance, the synthesis of 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole has been reported from the unsubstituted 9,10-phenanthrenequinone and 4-nitrobenzaldehyde[1].

Synthesis of Nitro-Substituted Dibenzo[a,c]phenazines

Another significant application of 4-nitro-9,10-phenanthrenedione is in the synthesis of dibenzo[a,c]phenazine derivatives. These compounds are typically prepared through the condensation reaction of a 9,10-phenanthrenequinone with a 1,2-diamine. The reaction is generally straightforward and proceeds in good yields. The resulting nitro-substituted phenazines can serve as intermediates for further functionalization or be evaluated for their biological properties.

dot

Caption: General workflow for the synthesis of nitro-substituted dibenzo[a,c]phenazines.

Quantitative Data

While specific quantitative data for reactions involving 4-nitro-9,10-phenanthrenedione is not abundant in the provided search results, the following table summarizes typical yields for analogous reactions with the unsubstituted 9,10-phenanthrenequinone, which can serve as a benchmark.

| Product Type | Reactants | Catalyst/Solvent | Yield (%) | Reference |

| 2-Aryl-1H-phenanthro[9,10-d]imidazoles | 9,10-Phenanthrenequinone, Aldehyde, Ammonium Acetate | Molecular Iodine | Excellent | |

| Dibenzo[a,c]phenazin-11-yl(phenyl)methanone | 9,10-Phenanthrenequinone, 3,4-Benzophenonediamine | Not specified | 98% |

Experimental Protocols

The following are detailed experimental protocols adapted from general procedures for the synthesis of phenanthroimidazoles and dibenzo[a,c]phenazines. These should be considered as starting points for optimization when using 4-nitro-9,10-phenanthrenedione.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-nitro-1H-phenanthro[9,10-d]imidazoles

This protocol is adapted from the one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles using a molecular iodine catalyst. [2] Materials:

-

4-Nitro-9,10-phenanthrenedione

-

Aromatic aldehyde

-

Ammonium acetate

-

Molecular iodine

-

Ethanol (or other suitable solvent)

Procedure:

-

A mixture of 4-nitro-9,10-phenanthrenedione (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of molecular iodine (10 mol%) are to be taken in a round-bottom flask.

-

The mixture is then subjected to the chosen reaction conditions (e.g., grinding at room temperature or refluxing in a solvent like ethanol).

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is treated with aqueous sodium thiosulfate to quench the excess iodine.

-

The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-nitro-1H-phenanthro[9,10-d]imidazole.

Expected Outcome:

The formation of the desired phenanthroimidazole derivative. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of Nitro-dibenzo[a,c]phenazines

This protocol is based on the general synthesis of dibenzo[a,c]phenazine derivatives from 9,10-phenanthrenequinone and 1,2-diamines. [3] Materials:

-

4-Nitro-9,10-phenanthrenedione

-

1,2-Diamine (e.g., o-phenylenediamine)

-

Ethanol (or glacial acetic acid)

Procedure:

-

To a solution of 4-nitro-9,10-phenanthrenedione (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid, add the 1,2-diamine (1 mmol).

-

The reaction mixture is refluxed for a specified period (typically 2-4 hours), with monitoring by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the nitro-dibenzo[a,c]phenazine.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Outcome:

The formation of the corresponding nitro-dibenzo[a,c]phenazine derivative in high yield. The structure and purity of the product should be confirmed by spectroscopic methods.

Signaling Pathways and Biological Applications

Derivatives of phenanthroimidazole have been investigated for their potential as multifunctional agents for the treatment of Alzheimer's disease. [4]These compounds have shown inhibitory activity against Aβ aggregation, a key pathological hallmark of the disease. While the direct biological activity of products derived from 4-nitro-9,10-phenanthrenedione is not detailed in the provided search results, the nitro-substituted analogs could exhibit interesting and potentially enhanced biological properties that warrant investigation.

dot

Caption: Logical relationship from starting material to potential applications.

Conclusion

4-Nitro-9,10-phenanthrenedione is a valuable starting material for the synthesis of nitro-substituted polycyclic aromatic heterocycles. The protocols provided herein, adapted from established methods for the unsubstituted analogue, offer a solid foundation for researchers to explore the synthetic utility of this compound. The resulting nitro-substituted phenanthroimidazoles and phenazines are promising candidates for further investigation in drug discovery and materials science. It is recommended that the reaction conditions be optimized for each specific substrate to achieve the best possible yields and purity.

References

Application Notes and Protocols: 4-Nitro-9,10-phenanthrenedione as an Intermediate in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of an azo dye using 4-nitro-9,10-phenanthrenedione as a key intermediate. Due to a lack of specific literature on the direct use of 4-nitro-9,10-phenanthrenedione in dye synthesis, this document outlines a plausible and established synthetic pathway involving the reduction of the nitro group to an amino group, followed by diazotization and azo coupling. This protocol is intended as a foundational guide for researchers to explore the synthesis of novel dyes based on the phenanthrenequinone scaffold.

Introduction

Phenanthrenequinone derivatives are of interest in the development of functional dyes and materials. While 9,10-phenanthrenedione is known to be an intermediate in dye synthesis, the specific applications of its nitro derivatives are less documented. 4-Nitro-9,10-phenanthrenedione offers a potential starting point for the synthesis of novel dyes, particularly through the conversion of the nitro group into a reactive amino group. This amino functionality can then be utilized in well-established dye synthesis reactions, such as the formation of azo dyes. Azo dyes are a large and important class of colorants with applications ranging from textiles to high-technology fields like dye-sensitized solar cells.[1]

This protocol details a two-step synthesis of a hypothetical azo dye from 4-nitro-9,10-phenanthrenedione. The first step involves the reduction of the nitro group to form 4-amino-9,10-phenanthrenedione. The second step is the diazotization of this amino intermediate and its subsequent coupling with a suitable aromatic compound, such as 2-naphthol, to produce a colored azo dye.

Synthetic Pathway Overview

The proposed synthetic pathway involves three key stages:

-

Reduction: Conversion of the nitro group of 4-nitro-9,10-phenanthrenedione to an amino group to yield 4-amino-9,10-phenanthrenedione.

-

Diazotization: Transformation of the primary aromatic amine of 4-amino-9,10-phenanthrenedione into a diazonium salt.

-

Azo Coupling: Reaction of the diazonium salt with an electron-rich aromatic coupling component to form the final azo dye.

Experimental Protocols

Step 1: Synthesis of 4-Amino-9,10-phenanthrenedione

This protocol describes the reduction of 4-nitro-9,10-phenanthrenedione to 4-amino-9,10-phenanthrenedione using sodium dithionite.

Materials:

-

4-Nitro-9,10-phenanthrenedione

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, suspend 2.0 g of 4-nitro-9,10-phenanthrenedione in 100 mL of 50% aqueous ethanol.

-

Heat the mixture to reflux with stirring.

-

Slowly add a solution of 6.0 g of sodium dithionite in 40 mL of water to the refluxing suspension over a period of 30 minutes.

-

Continue to reflux the mixture for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Filter the precipitated solid using a Buchner funnel and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-amino-9,10-phenanthrenedione.

-

Dry the product in a vacuum oven.

Step 2: Synthesis of Azo Dye via Diazotization and Coupling

This protocol details the diazotization of 4-amino-9,10-phenanthrenedione and its subsequent coupling with 2-naphthol.

Materials:

-

4-Amino-9,10-phenanthrenedione

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

Part A: Diazotization

-

In a 100 mL beaker, dissolve 1.0 g of 4-amino-9,10-phenanthrenedione in 20 mL of 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with stirring.

-

In a separate beaker, dissolve 0.35 g of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of 4-amino-9,10-phenanthrenedione, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

Part B: Azo Coupling

-

In a 250 mL beaker, dissolve 0.65 g of 2-naphthol in 25 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Filter the crude azo dye using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the dye from a suitable solvent (e.g., ethanol or glacial acetic acid) to purify.

-

Dry the purified dye in a vacuum oven.

Data Presentation

The following table provides a template for recording the quantitative data from the synthesis of the azo dye.

| Parameter | 4-Amino-9,10-phenanthrenedione | Azo Dye |

| Starting Material(s) | 4-Nitro-9,10-phenanthrenedione | 4-Amino-9,10-phenanthrenedione, 2-Naphthol |

| Molecular Formula | C₁₄H₉NO₂ | C₂₄H₁₄N₂O₃ |

| Molecular Weight ( g/mol ) | 223.23 | 378.38 |

| Amount of Reactant(s) (g) | [Record experimental value] | [Record experimental values] |

| Moles of Reactant(s) (mol) | [Calculate] | [Calculate] |

| Theoretical Yield (g) | [Calculate] | [Calculate] |

| Actual Yield (g) | [Record experimental value] | [Record experimental value] |

| Percent Yield (%) | [Calculate] | [Calculate] |

| Melting Point (°C) | [Record experimental value] | [Record experimental value] |

| Appearance | [Describe] | [Describe] |

| λmax (nm) in Ethanol | [Record experimental value] | [Record experimental value] |

| Molar Absorptivity (ε) | [Calculate] | [Calculate] |

Characterization

The synthesized intermediate and final dye should be characterized using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To determine the purity of the compounds.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity of the final dye, which are characteristic of its color.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., disappearance of -NO₂ group, appearance of -NH₂ group, and presence of -N=N- azo linkage).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

Potential Applications

Dyes derived from the phenanthrenequinone scaffold may exhibit interesting photophysical properties. Potential areas of application for such novel azo dyes include:

-

Textile Dyes: For natural and synthetic fibers.

-

Functional Dyes: As components in dye-sensitized solar cells (DSSCs), where phenanthrenequinone derivatives have been explored as π-conjugated bridges.[1][2]

-

Fluorescent Probes: The rigid phenanthrene structure could lead to fluorescent properties useful in bioimaging or sensing applications.

-

Non-linear Optical Materials: Azo dyes with extended π-systems are often investigated for their non-linear optical properties.